Cas no 929626-16-4 (3-Chloro-5-methoxyphenylboronic acid, pinacol ester)

3-Chloro-5-methoxyphenylboronic acid, pinacol ester structure
929626-16-4 structure
商品名:3-Chloro-5-methoxyphenylboronic acid, pinacol ester
CAS番号:929626-16-4
MF:C13H18BClO3
メガワット:268.544223308563
MDL:MFCD12405332
CID:839826
PubChem ID:46739618

3-Chloro-5-methoxyphenylboronic acid, pinacol ester 化学的及び物理的性質

名前と識別子

    • 2-(3-Chloro-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
    • (3-chloro-5-methoxyphenyl)boronic acid pinacol ester
    • 1,3,2-Dioxaborolane, 2-(3-chloro-5-methoxyphenyl)-4,4,5,5-tetramethyl-
    • 2-(3-Chloro-5-methoxy-phenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane
    • 3-Chloro-5-methoxyphenylboronic acid, pinacol ester
    • MeOC6H3ClB(pinacolato)
    • MeOClC6H3B(pin)
    • 2-(3-Chloro-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (ACI)
    • AKOS015999643
    • MFCD12405332
    • DB-357003
    • Z2044767079
    • 929626-16-4
    • 3-Chloro-5-methoxyphenylboronic acid,pinacol ester
    • 3-Chloro-5-methoxyphenylboronic acid pinacol ester
    • DTXSID60675213
    • F19655
    • EN300-1425729
    • GEONBEFVLDNCSM-UHFFFAOYSA-N
    • SCHEMBL4242311
    • CS-0174431
    • AS-48180
    • MDL: MFCD12405332
    • インチ: 1S/C13H18BClO3/c1-12(2)13(3,4)18-14(17-12)9-6-10(15)8-11(7-9)16-5/h6-8H,1-5H3
    • InChIKey: GEONBEFVLDNCSM-UHFFFAOYSA-N
    • ほほえんだ: ClC1C=C(B2OC(C)(C)C(C)(C)O2)C=C(OC)C=1

計算された属性

  • せいみつぶんしりょう: 268.10400
  • どういたいしつりょう: 268.1037523g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 3
  • 重原子数: 18
  • 回転可能化学結合数: 2
  • 複雑さ: 293
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 27.7Ų

じっけんとくせい

  • PSA: 27.69000
  • LogP: 2.64780

3-Chloro-5-methoxyphenylboronic acid, pinacol ester セキュリティ情報

3-Chloro-5-methoxyphenylboronic acid, pinacol ester 税関データ

  • 税関コード:2934999090
  • 税関データ:

    中国税関番号:

    2934999090

    概要:

    2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

    申告要素:

    製品名、コンポーネント内容、使用

    要約:

    2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

3-Chloro-5-methoxyphenylboronic acid, pinacol ester 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Ambeed
A418262-25g
2-(3-Chloro-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
929626-16-4 98%
25g
$969.0 2024-04-16
Alichem
A019112233-5g
2-(3-Chloro-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
929626-16-4 95%
5g
$465.12 2023-08-31
Enamine
EN300-1425729-0.5g
2-(3-chloro-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
929626-16-4 95%
0.5g
$91.0 2023-07-09
Enamine
EN300-1425729-2.5g
2-(3-chloro-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
929626-16-4 95%
2.5g
$230.0 2023-07-09
Enamine
EN300-1425729-10.0g
2-(3-chloro-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
929626-16-4 95%
10.0g
$714.0 2023-07-09
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1245101-250mg
2-(3-Chloro-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
929626-16-4 98%
250mg
¥158.00 2024-04-25
Chemenu
CM135956-5g
2-(3-Chloro-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
929626-16-4 95%
5g
$757 2023-01-09
Enamine
EN300-1425729-2500mg
2-(3-chloro-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
929626-16-4 95.0%
2500mg
$230.0 2023-09-30
Aaron
AR00H2JT-250mg
2-(3-Chloro-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
929626-16-4 98%
250mg
$14.00 2025-01-24
Aaron
AR00H2JT-1g
2-(3-Chloro-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
929626-16-4 98%
1g
$37.00 2025-01-24

3-Chloro-5-methoxyphenylboronic acid, pinacol ester 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Reagents: Pinacolborane ,  4,4′-Bis(1,1-dimethylethyl)-2,2′-bipyridine Solvents: Cyclohexane ;  24 h, 80 °C
リファレンス
Arenes to anilines and aryl ethers by sequential iridium-catalyzed borylation and copper-catalyzed coupling
Tzschucke, C. Christoph; Murphy, Jaclyn M.; Hartwig, John F., Organic Letters, 2007, 9(5), 761-764

ごうせいかいろ 2

はんのうじょうけん
1.1 Catalysts: Bis[(1,2,5,6-η)-1,5-cyclooctadiene]di-μ-methoxydiiridium ,  4,4′-Bis(1,1-dimethylethyl)-2,2′-bipyridine Solvents: Tetrahydrofuran ;  80 °C
リファレンス
Di-μ-methoxobis(1,5-cyclooctadiene)-diiridium(I)
Li, Hongbo; Colacot, Thomas J., e-EROS Encyclopedia of Reagents for Organic Synthesis, 2010, 1, 1-4

ごうせいかいろ 3

はんのうじょうけん
1.1 Catalysts: Bis[(1,2,5,6-η)-1,5-cyclooctadiene]di-μ-methoxydiiridium ,  1,1′,3,3′-Tetrahydro-1,1′-di-2-pyridinyl-2,2′-bi-2H-1,3,2-benzodiazaborole Solvents: Cyclopentyl methyl ether ;  16 h, 100 °C; 100 °C → rt
リファレンス
Double N,B-Type Bidentate Boryl Ligands Enabling a Highly Active Iridium Catalyst for C-H Borylation
Wang, Guanghui; Xu, Liang; Li, Pengfei, Journal of the American Chemical Society, 2015, 137(25), 8058-8061

ごうせいかいろ 4

はんのうじょうけん
1.1 Catalysts: Di-μ-chlorobis[(1,2,5,6-η)-1,5-cyclooctadiene]diiridium ,  N1-[4,4′-Bis(1,1-dimethylethyl)[2,2′-bipyridin]-6-yl]-1,2-benzenediamine Solvents: Cyclopentyl methyl ether ;  12 h, 140 °C
リファレンス
NNB-type tridentate boryl ligands enabling a highly active iridium catalyst for C-H borylation
Ding, Siyi ; Wang, Linghua; Miao, Zongcheng; Li, Pengfei, Molecules, 2019, 24(7),

ごうせいかいろ 5

はんのうじょうけん
1.1 Catalysts: Bis[(1,2,5,6-η)-1,5-cyclooctadiene]di-μ-methoxydiiridium ,  4,4′-Bis(1,1-dimethylethyl)-2,2′-bipyridine Solvents: Cyclohexane ;  4 h, 80 °C
リファレンス
Iridium-Catalyzed Preparation of Silylboranes by Silane Borylation and Their Use in the Catalytic Borylation of Arenes
Boebel, Timothy A.; Hartwig, John F., Organometallics, 2008, 27(22), 6013-6019

ごうせいかいろ 6

はんのうじょうけん
1.1 Reagents: Oxygen Catalysts: Isopropanol ,  Chloro[(1,2,5,6-η)-1,5-cyclooctadiene](1,10-phenanthroline-κN1,κN10)iridium Solvents: Heptane ;  1 h, 75 °C
1.2 18 h
リファレンス
Understanding the Activation of Air-Stable Ir(COD)(Phen)Cl Precatalyst for C-H Borylation of Aromatics and Heteroaromatics
Slack, Eric D.; Colacot, Thomas J., Organic Letters, 2021, 23(5), 1561-1565

ごうせいかいろ 7

はんのうじょうけん
1.1 Reagents: 4,4′-Bis(1,1-dimethylethyl)-2,2′-bipyridine Catalysts: Bis[(1,2,5,6-η)-1,5-cyclooctadiene]di-μ-methoxydiiridium ;  1 min, rt
1.2 16 h, 80 °C
リファレンス
Harnessing C-H Borylation/Deborylation for Selective Deuteration, Synthesis of Boronate Esters, and Late Stage Functionalization
Kallepalli, Venkata A.; Gore, Kristin A.; Shi, Feng; Sanchez, Luis; Chotana, Ghayoor A.; et al, Journal of Organic Chemistry, 2015, 80(16), 8341-8353

ごうせいかいろ 8

はんのうじょうけん
1.1 Reagents: Potassium acetate Catalysts: Palladium diacetate ,  2-(Dicyclohexylphosphino)-2′-methylbiphenyl Solvents: Dimethylformamide ;  5 h, rt → 80 °C
リファレンス
Preparation of benzazine heterocyclic compounds preventing, treating or alleviating RORγt-mediated diseases in patients
, China, , ,

ごうせいかいろ 9

はんのうじょうけん
1.1 Reagents: 4,4′-Bis(1,1-dimethylethyl)-2,2′-bipyridine Catalysts: Bis[(1,2,5,6-η)-1,5-cyclooctadiene]di-μ-methoxydiiridium Solvents: Tetrahydrofuran ;  80 °C
リファレンス
Di--methoxobis(1,5-cyclooctadiene)diiridium(I)
Li, Hongbo; Colacot, Thomas J., e-EROS Encyclopedia of Reagents for Organic Synthesis, 2007, ,

ごうせいかいろ 10

はんのうじょうけん
リファレンス
Product class 2: chloroarenes
Stanforth, S. P., Science of Synthesis, 2007, 31, 79-120

ごうせいかいろ 11

はんのうじょうけん
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  rt; 10 min, rt
1.2 overnight, rt
1.3 Reagents: Ammonium chloride Solvents: Water
リファレンス
Preparation of amino-imidazolines and their use as a medicament for treating cognitive impairment, Alzheimer's disease, neurodegeneration and dementia
, World Intellectual Property Organization, , ,

ごうせいかいろ 12

はんのうじょうけん
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  rt; 10 min, rt
1.2 overnight, rt
リファレンス
Preparation of amino-imidazolone compounds for treating cognitive impairment, Alzheimer's disease, neurodegeneration and dementia
, World Intellectual Property Organization, , ,

ごうせいかいろ 13

はんのうじょうけん
1.1 Catalysts: 4,4′-Dimethyl-2,2′-bipyridine (reaction products with poly(isobutylene)) ,  Polyisobutylene (4,4'-dimethyl-2,2'-bipyridine-terminated) ,  Bis[(1,2,5,6-η)-1,5-cyclooctadiene]di-μ-methoxydiiridium Solvents: Heptane ;  18 h, 80 °C
リファレンス
Highly active, separable and recyclable bipyridine iridium catalysts for C-H borylation reactions
Mamlouk, Hind; Suriboot, Jakkrit; Manyam, Praveen Kumar; AlYazidi, Ahmed; Bergbreiter, David E.; et al, Catalysis Science & Technology, 2018, 8(1), 124-127

ごうせいかいろ 14

はんのうじょうけん
1.1 Catalysts: Bis[(1,2,5,6-η)-1,5-cyclooctadiene]di-μ-methoxydiiridium ,  4,4′-Bis(1,1-dimethylethyl)-2,2′-bipyridine Solvents: tert-Butyl methyl ether ;  60 min, 80 °C
リファレンス
Microwave-assisted, Ir-catalyzed aromatic C-H borylation
Li, Zeqing; Liang, Zhibin; Wang, Yuqiang; Pei, Yu, Research on Chemical Intermediates, 2013, 39(4), 1917-1926

3-Chloro-5-methoxyphenylboronic acid, pinacol ester Raw materials

3-Chloro-5-methoxyphenylboronic acid, pinacol ester Preparation Products

3-Chloro-5-methoxyphenylboronic acid, pinacol ester 関連文献

おすすめ記事

推奨される供給者
Amadis Chemical Company Limited
(CAS:929626-16-4)3-Chloro-5-methoxyphenylboronic acid, pinacol ester
A859906
清らかである:99%/99%/99%
はかる:5g/25g/100g
価格 ($):175.0/872.0/3488.0